![molecular formula C16H15N3OS B2420355 4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione CAS No. 440322-33-8](/img/structure/B2420355.png)

4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

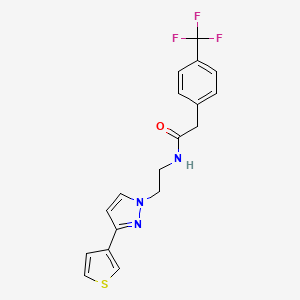

The synthesis of similar compounds has been reported in the literature. For instance, molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route . The reduction process involved the use of powerful reducing agents like LiAlH4 and NaBH4 . These reducing agents have been used due to their selectivity; they do not affect reducible substituents such as nitro and chloride during the reduction process .Molecular Structure Analysis

The molecular structure of “4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione” consists of asymmetric units of C16H20N2O . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis

Secondary amines, like “4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione”, are important starting materials for the preparation of compounds such as azo dyes and dithiocarbamate . They are prepared through N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron .Applications De Recherche Scientifique

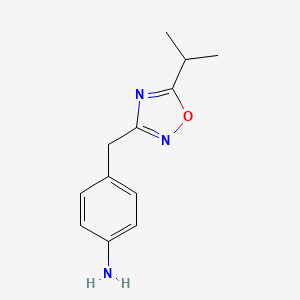

Anticancer Immunomodulatory Agents

This compound has been used in the design and synthesis of new bioactive thalidomide analogs as anticancer immunomodulatory agents . The new derivatives were examined against three cancer cell lines, namely: hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) . The biological data revealed the high importance of phthalazine based compounds .

Antiproliferative Activity

A series of novel 4-aminoquinazoline derivatives bearing 1,3,4-thiadiazole group were designed, synthesized, and evaluated for antiproliferative activity against four human cancer cell lines (H1975, PC-3, MCF-7, and HGC-27) . The results suggested that most compounds had potent anti-proliferative activity .

Synthesis of Organic Compounds

This compound finds extensive utility across diverse scientific research applications. It is employed in the synthesis of organic compounds .

Reagent in Organic Reactions

It serves as a reagent in various organic reactions, including the synthesis of 4-chlorobenzyl bromide and 4-iodobenzyl bromide .

Mécanisme D'action

Target of Action

The primary targets of 4-((4-methoxybenzyl)amino)quinazoline-2(1H)-thione are cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

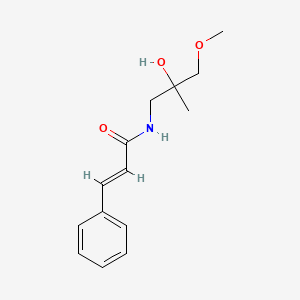

The compound interacts with its targets by inhibiting their proliferation. It has been shown to have a significant antiproliferative activity against the cancer cell lines . The compound’s interaction with its targets leads to changes in the cell cycle, blocking it in the S phase .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and survival. It induces a C–H oxidation reaction, effectively cyclizing amides to various quinazolinones . This reaction mechanism strongly suggests that the compound promotes the oxidation of alcohols .

Pharmacokinetics

The compound’s potent antiproliferative activity suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is a significant reduction in the proliferation of cancer cells. It has been shown to inhibit the migration ability of PC-3 tumor cells in a concentration-dependent and time-dependent manner . Furthermore, it significantly inhibits the colony formation of PC-3 cells .

Action Environment

The action of 4-((4-methoxybenzyl)amino)quinazoline-2(1H)-thione can be influenced by various environmental factors. For instance, the compound’s synthesis is facilitated by using I2 in coordination with electrochemical synthesis in an aqueous solution . This suggests that the compound’s action, efficacy, and stability may be affected by the chemical environment.

Propriétés

IUPAC Name |

4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-20-12-8-6-11(7-9-12)10-17-15-13-4-2-3-5-14(13)18-16(21)19-15/h2-9H,10H2,1H3,(H2,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGBWGHMDSRVFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

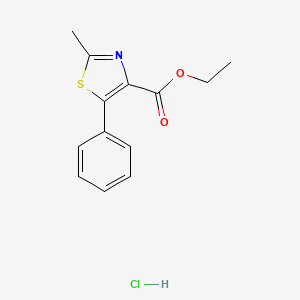

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=S)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-{[2-(1H-indol-3-ylmethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]thio}acetamide](/img/structure/B2420277.png)

![2-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2420279.png)

![2-cyclohexyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2420283.png)

![N-(3-methoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2420287.png)

![2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2420288.png)

![(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2420290.png)

![(2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2420295.png)